molecular formula C12H17N3O B12972371 5-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)-3-isopropyl-1,2,4-oxadiazole

5-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)-3-isopropyl-1,2,4-oxadiazole

Cat. No.: B12972371
M. Wt: 219.28 g/mol
InChI Key: KNRKVYXHPMEHEM-UHFFFAOYSA-N
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Description

5-(8-Azabicyclo[321]oct-2-en-2-yl)-3-isopropyl-1,2,4-oxadiazole is a complex organic compound that features a bicyclic structure with nitrogen and oxygen heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)-3-isopropyl-1,2,4-oxadiazole typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of tropane alkaloids . One common method is the enantioselective synthesis via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would likely be applied to scale up the laboratory methods.

Chemical Reactions Analysis

Types of Reactions

5-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)-3-isopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with additional oxygen functionalities, while reduction could lead to more saturated bicyclic structures.

Scientific Research Applications

5-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)-3-isopropyl-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: The compound’s potential pharmacological properties are of interest for drug discovery and development.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)-3-isopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)-3-isopropyl-1,2,4-oxadiazole is unique due to its combination of the 8-azabicyclo[3.2.1]octane scaffold with the 1,2,4-oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

5-(8-azabicyclo[3.2.1]oct-2-en-2-yl)-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C12H17N3O/c1-7(2)11-14-12(16-15-11)9-5-3-8-4-6-10(9)13-8/h5,7-8,10,13H,3-4,6H2,1-2H3

InChI Key

KNRKVYXHPMEHEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CCC3CCC2N3

Origin of Product

United States

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